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N-Acetylcytidine triacetate -

N-Acetylcytidine triacetate

Catalog Number: EVT-13781322
CAS Number:
Molecular Formula: C17H21N3O9
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Acetylcytidine triacetate, specifically N4-acetylcytidine, can be found in various biological systems, particularly in eukaryotic and prokaryotic organisms. This modification is conserved across all domains of life and has been identified in transfer ribonucleic acid (tRNA) and ribosomal ribonucleic acid (rRNA) . The classification of N-Acetylcytidine triacetate falls under the broader category of nucleosides, which are further divided into nucleotides when phosphate groups are attached.

Synthesis Analysis

Methods of Synthesis

The synthesis of N-Acetylcytidine triacetate can be achieved through several methods, with one notable approach involving the acetylation of cytidine. A common method includes:

  1. Preparation: Cytidine is dissolved in dimethylformamide.
  2. Acetylation: Diacetyl oxide is added to the solution, which undergoes stirring for an extended period (22-26 hours) at room temperature.
  3. Purification: The reaction mixture is then concentrated under vacuum and purified using ethyl acetate and ether to yield high-purity N-Acetylcytidine triacetate .

This method results in a product with a yield of 50-60% and a purity exceeding 98%, making it suitable for industrial-scale production .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and stirring time, to ensure optimal yields and purity. The use of dimethylformamide as a solvent facilitates the acetylation reaction by stabilizing the intermediate species formed during the process.

Molecular Structure Analysis

Structure and Data

N-Acetylcytidine triacetate has the chemical formula C11H15N3O6C_{11}H_{15}N_{3}O_{6} with a molecular weight of approximately 285.25 g/mol . The structural representation reveals:

  • Pyrimidine Base: The presence of a pyrimidine ring contributes to its nucleoside classification.
  • Acetyl Groups: The acetyl modifications at the nitrogen positions enhance its biochemical properties.

The compound's InChI key is NIDVTARKFBZMOT-PEBGCTIMSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

N-Acetylcytidine triacetate participates in various biochemical reactions, primarily involving:

  • Acetylation Reactions: These reactions modify nucleic acids, influencing their stability and interaction with proteins.
  • Hydrolysis: Under certain conditions, N-Acetylcytidine can hydrolyze to release acetic acid and regenerate cytidine.

These reactions are essential for understanding the compound's role in cellular processes, particularly in RNA modifications that affect gene expression .

Mechanism of Action

Process and Data

The mechanism of action for N-Acetylcytidine triacetate involves its incorporation into RNA molecules, where it serves as a post-transcriptional modification. This modification stabilizes RNA structures and influences their interactions with other biomolecules.

  1. Stabilization: The acetyl group enhances the stability of RNA by preventing degradation.
  2. Functional Role: It plays a role in regulating translation efficiency and RNA splicing processes .

Research indicates that enzymes such as NAT10 catalyze the acetylation process, highlighting its importance in cellular metabolism .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Chemical Stability: The compound remains stable under neutral pH but may undergo hydrolysis under extreme conditions.
  • Reactivity: It participates readily in nucleophilic substitution reactions due to the presence of reactive functional groups .
Applications

Scientific Uses

N-Acetylcytidine triacetate has several applications in scientific research:

  • Biomarker Research: Its levels in urine have been studied as potential biomarkers for diseases such as colorectal cancer, where altered tRNA turnover rates are observed .
  • RNA Modification Studies: As a model compound, it aids researchers in understanding the impacts of RNA modifications on gene expression and protein synthesis .
  • Therapeutic Potential: Investigations into its role in gene regulation may lead to therapeutic applications targeting RNA modifications for disease treatment.
Epitranscriptomic Significance of N-Acetylcytidine Modifications

Evolutionary Conservation of ac4C Across Domains of Life

N⁴-acetylcytidine (ac⁴C) represents a phylogenetically ancient RNA modification, exhibiting remarkable conservation across bacteria, archaea, and eukaryotes [1] [4]. This modification is catalyzed by conserved acetyltransferase enzymes, with N-acetyltransferase 10 (NAT10) serving as the sole known writer protein in eukaryotic systems [2] [4]. In bacteria, homologous enzymes like RimI acetyltransferase initiate ac⁴C formation, particularly in tRNA and rRNA molecules, suggesting an early evolutionary origin for this epitranscriptomic marker.

The distribution of ac⁴C across RNA types reveals conserved functional priorities. Archaeal thermophiles demonstrate significant ac⁴C enrichment in tRNAs, where it stabilizes the tertiary structure under extreme temperatures [4]. Eukaryotes exhibit conservation in 18S rRNA at position 1842, a site critical for translational fidelity across species from yeast to humans [1] [2]. This position resides within helix 45, which participates in ribosome subunit interaction, indicating that ac⁴C's structural role in the translational apparatus has been maintained through over a billion years of evolutionary divergence.

Table 1: Evolutionary Conservation Patterns of ac⁴C

Domain of LifeRNA TargetsConserved PositionsCatalytic Enzyme
BacteriatRNA, rRNAVariableRimI homologs
ArchaeatRNAAnticodon regionUnknown acetyltransferase
Eukaryotes18S rRNA, tRNA, mRNA18S:1842 (helix 45)NAT10
MammalsmRNA, lncRNACDS, 3'UTRNAT10

The universal preservation of this modification underscores its fundamental biological importance, particularly in processes requiring precise RNA structure-function relationships. The persistence of dedicated enzymatic machinery across domains indicates strong selective pressure to maintain ac⁴C-mediated regulation of essential cellular functions, including translation and stress adaptation [1] [4].

Role of ac4C in RNA Metabolism and Stability

ac⁴C functions as a dynamic regulator of RNA metabolism through multifaceted mechanisms that influence both structural stability and functional interactions. Biochemically, the addition of an acetyl group at the N4 position of cytidine introduces steric bulk and alters hydrogen bonding capacity, thereby modifying RNA secondary structure and protein-RNA interactions [1] [2]. These physicochemical changes underlie ac⁴C's principal roles in:

  • mRNA Stability Enhancement: ac⁴C deposition in mRNA coding sequences (CDS) and 3' untranslated regions (3'UTRs) protects against nuclease-mediated degradation. High-resolution mapping in human cells demonstrates that ac⁴C-modified transcripts exhibit extended half-lives (up to 40% longer) compared to unmodified counterparts [2] [4]. This stabilization occurs through reduced recruitment of decay complexes and protection against endonucleolytic cleavage. The molecular basis involves ac⁴C-induced structural changes that mask recognition sites for RNA degradation machinery.

  • Translation Efficiency Modulation: Position-dependent effects govern ac⁴C's impact on protein synthesis. Modifications within 5' untranslated regions (5'UTRs) facilitate 43S pre-initiation complex binding, enhancing translation initiation rates [4]. Within coding sequences, ac⁴C promotes ribosomal translocation efficiency by reducing ribosomal stalling at structurally complex regions. Ribosome profiling studies reveal that ac⁴C-modified mRNAs show 1.8-2.5-fold increased translation rates, particularly for transcripts encoding metabolic regulators and DNA repair factors [2] [5].

  • Codon-Specific Elongation Effects: Bioinformatics analyses identify strong enrichment of ac⁴C at wobble positions, where it fine-tunes codon-anticodon interactions. This positioning optimizes translation kinetics and fidelity, reducing frameshift errors by approximately 30% in model systems [2] [4]. The modification appears particularly important for accurate translation of low-complexity protein domains.

  • Coordination of Stress Responses: Under cellular stress (heat shock, oxidative conditions), NAT10-mediated ac⁴C formation increases significantly on transcripts encoding molecular chaperones and antioxidant proteins [1] [4]. This selective modification stabilizes stress-response mRNAs when global translation is suppressed, enabling rapid proteome reprogramming upon stress resolution.

Table 2: Mechanisms of ac⁴C in RNA Metabolism

Functional RoleMolecular MechanismBiological Consequence
mRNA StabilizationProtection against endonucleases/exonucleasesExtended transcript half-life (up to 40% increase)
Translation InitiationEnhanced 43S pre-initiation complex binding to 5'UTR1.8-2.5× increased protein synthesis
Translation ElongationReduced ribosomal stalling at modified codonsOptimized translation kinetics & fidelity
Stress-Adaptive ResponseSelective modification of stress-response transcriptsRapid proteome reprogramming post-stress
Structural RemodelingAltered RNA secondary structure & protein-binding interfacesRegulation of ribonucleoprotein complex assembly

The central role of NAT10 as the exclusive writer enzyme positions it as a master regulator of these processes. NAT10 utilizes acetyl-CoA and ATP to catalyze ac⁴C formation, with its RNA-binding domain conferring substrate specificity [4] [5]. Depletion experiments confirm that NAT10 knockout ablates all detectable mRNA ac⁴C, resulting in global reduction of mRNA stability and translational efficiency [4].

Comparative Analysis of ac4C Distribution in Coding vs. Non-Coding RNAs

ac⁴C exhibits distinct positional biases and functional specializations across RNA classes, reflecting specialized biological roles in different regulatory contexts:

Coding RNAs (mRNAs):In protein-coding transcripts, ac⁴C displays a pronounced gradient distribution with enrichment in coding sequences (∼62% of peaks) and 3'UTRs (∼28%), while being relatively depleted from 5'UTRs (∼10%) [2] [4]. This distribution pattern correlates with functional priorities:

  • CDS modifications primarily optimize translation elongation efficiency and accuracy through codon-specific effects, particularly at wobble positions.
  • 3'UTR modifications predominantly enhance transcript stability by impeding deadenylase complex recruitment and microRNA-mediated degradation pathways.
  • The rare 5'UTR modifications (when present) significantly potentiate translation initiation, as demonstrated in oncogenes like HNRNPUL1, where ac⁴C promotes cap-independent translation in cervical cancer models [5].

Non-Coding RNAs:

  • Transfer RNAs (tRNAs): ac⁴C shows highly specific localization to the D-arm of tRNASer and tRNALeu, and the wobble base of tRNAMet [2] [4]. These modifications are crucial for structural stability under thermal stress and for maintaining decoding accuracy. The THUMPD1 adaptor protein guides NAT10 to specific tRNA substrates, ensuring precise modification [4]. Biochemical analyses demonstrate that ac⁴C-modified tRNAs exhibit 3.5-fold increased thermal stability compared to unmodified isoforms.
  • Ribosomal RNAs (rRNAs): Eukaryotic 18S rRNA contains two conserved ac⁴C sites:
  • Position 1842 within helix 45 facilitates 40S subunit joining during translation initiation.
  • Position 1337 in helix 34 contributes to decoding center integrity [1] [2].Ribosomes lacking ac⁴C1842 show 40% reduced translational accuracy and increased frameshifting, demonstrating the modification's critical role in maintaining translational fidelity.
  • Long Non-Coding RNAs (lncRNAs): Emerging evidence identifies ac⁴C in regulatory lncRNAs including CTC-490G23.2 in esophageal squamous cell carcinoma [2]. Modified lncRNAs exhibit enhanced stability and increased oncogenic activity. In systemic lupus erythematosus (SLE) CD4+ T cells, ac⁴C modifications stabilize lncRNAs involved in NF-κB signaling and inflammatory responses [3]. These modifications alter RNA-protein interaction landscapes, enabling aberrant recruitment of transcriptional regulators.

Table 3: Comparative Distribution and Functions of ac⁴C Across RNA Classes

RNA CategorySpecific RNA TypesModification HotspotsPrimary Functions
Coding RNAmRNACDS (∼62%), 3'UTR (∼28%), 5'UTR (∼10%)Translation efficiency enhancement, transcript stabilization
Non-Coding RNAtRNAD-arm (tRNASer/tRNALeu), wobble position (tRNAMet)Structural stability, decoding accuracy
18S rRNAHelix 45 (position 1842), Helix 34 (position 1337)Ribosome assembly, translational fidelity
lncRNAVariable, structure-dependentStability enhancement, RNP complex assembly, regulatory function
snoRNAGuide sequence regionsTarget recognition for RNA modification

The regulatory outcomes of ac⁴C modification are thus context-dependent, determined by: (1) RNA class, (2) specific subcellular localization, (3) position within the RNA molecule, and (4) interacting protein partners. In protein-coding transcripts, ac⁴C predominantly serves as an enhancer of gene expression through stability and translational control. In structural and regulatory non-coding RNAs, it primarily optimizes functional accuracy and molecular interactions [2] [3] [5].

Dysregulation of this modification landscape has significant pathological consequences. In cervical cancer, NAT10-mediated hyperacetylation of HNRNPUL1 mRNA in the 5'UTR drives oncogene overexpression, promoting proliferation and metastasis [5]. Conversely, systemic lupus erythematosus features global ac⁴C reduction in CD4+ T cells due to NAT10 downregulation, destabilizing transcripts involved in redox homeostasis and immune regulation [3]. These disease-specific alterations highlight the functional importance of maintaining precise ac⁴C distribution patterns across RNA categories.

Properties

Product Name

N-Acetylcytidine triacetate

IUPAC Name

[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate

Molecular Formula

C17H21N3O9

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)/t12-,14-,15-,16-/m1/s1

InChI Key

SABGQSSAGOWXJK-DTZQCDIJSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C

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